Cas no 1344262-82-3 (8,8-dimethyl-2-azaspiro4.5decane-4-carboxylic acid)

8,8-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid is a spirocyclic compound featuring a carboxylic acid functional group, which enhances its utility in organic synthesis and pharmaceutical applications. The rigid spirocyclic structure contributes to its stability and stereochemical control, making it a valuable intermediate for designing complex molecules. The presence of the carboxylic acid group allows for further derivatization, enabling the formation of amides, esters, or other functionalized derivatives. Its unique scaffold is particularly useful in medicinal chemistry for developing bioactive compounds with potential therapeutic applications. The dimethyl substitution at the 8-position adds steric hindrance, which can influence selectivity in reactions. This compound is suitable for researchers seeking structurally constrained building blocks.
8,8-dimethyl-2-azaspiro4.5decane-4-carboxylic acid structure
1344262-82-3 structure
Product name:8,8-dimethyl-2-azaspiro4.5decane-4-carboxylic acid
CAS No:1344262-82-3
MF:C12H21NO2
MW:211.30064368248
CID:5694926
PubChem ID:64399363

8,8-dimethyl-2-azaspiro4.5decane-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1455479
    • AKOS013722181
    • 8,8-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid
    • 1344262-82-3
    • CS-0291599
    • 8,8-dimethyl-2-azaspiro[4.5]decane-4-carboxylicacid
    • 8,8-dimethyl-2-azaspiro4.5decane-4-carboxylic acid
    • Inchi: 1S/C12H21NO2/c1-11(2)3-5-12(6-4-11)8-13-7-9(12)10(14)15/h9,13H,3-8H2,1-2H3,(H,14,15)
    • InChI Key: RSBKJXDUYKYPIV-UHFFFAOYSA-N
    • SMILES: OC(C1CNCC21CCC(C)(C)CC2)=O

Computed Properties

  • Exact Mass: 211.157228913g/mol
  • Monoisotopic Mass: 211.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 49.3Ų

8,8-dimethyl-2-azaspiro4.5decane-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1455479-1.0g
8,8-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid
1344262-82-3
1g
$0.0 2023-06-06
Enamine
EN300-1455479-5000mg
8,8-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid
1344262-82-3
5000mg
$2650.0 2023-09-29
Enamine
EN300-1455479-250mg
8,8-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid
1344262-82-3
250mg
$840.0 2023-09-29
Enamine
EN300-1455479-50mg
8,8-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid
1344262-82-3
50mg
$768.0 2023-09-29
Enamine
EN300-1455479-100mg
8,8-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid
1344262-82-3
100mg
$804.0 2023-09-29
Enamine
EN300-1455479-2500mg
8,8-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid
1344262-82-3
2500mg
$1791.0 2023-09-29
Enamine
EN300-1455479-10000mg
8,8-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid
1344262-82-3
10000mg
$3929.0 2023-09-29
Enamine
EN300-1455479-500mg
8,8-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid
1344262-82-3
500mg
$877.0 2023-09-29
Enamine
EN300-1455479-1000mg
8,8-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid
1344262-82-3
1000mg
$914.0 2023-09-29

Additional information on 8,8-dimethyl-2-azaspiro4.5decane-4-carboxylic acid

8,8-Dimethyl-2-Azaspiro[4.5]Decane-4-Carboxylic Acid: A Comprehensive Overview

The compound with CAS No 1344262-82-3, known as 8,8-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid, is a unique organic compound that has garnered attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of spiro compounds, which are characterized by the presence of two rings sharing only one atom. The spiro[4.5]decane framework in this molecule provides a rigid structure that is often desirable in drug design due to its potential for enhanced bioavailability and target specificity.

The carboxylic acid group attached at the 4-position of the spiro ring introduces acidic properties to the molecule, which can play a significant role in its interactions with biological systems. Additionally, the dimethyl substituents at the 8-position of the spiro ring contribute to the molecule's hydrophobicity, potentially influencing its solubility and partition coefficients. These structural features make 8,8-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid a promising candidate for various applications in medicinal chemistry.

Recent studies have explored the potential of this compound as a building block in the synthesis of bioactive molecules. For instance, researchers have investigated its ability to act as a chiral auxiliary in asymmetric synthesis, leveraging its rigid structure to induce high enantioselectivity in reactions. Furthermore, its spirocyclic framework has been utilized in the design of peptidomimetics, which are compounds that mimic peptide structures but possess improved stability and pharmacokinetic profiles.

In terms of biological activity, 8,8-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid has shown promise as a modulator of G-protein coupled receptors (GPCRs), a class of proteins that play a crucial role in cellular signaling. By targeting specific GPCRs, this compound has demonstrated potential in treating conditions such as hypertension and chronic pain. Preclinical studies have highlighted its ability to bind selectively to these receptors, suggesting a favorable therapeutic index.

The synthesis of 8,8-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid involves a multi-step process that typically begins with the preparation of the spirocyclic core. One common approach is the use of ring-closing metathesis (RCM) to form the spiro ring system from appropriately substituted precursors. Subsequent functionalization steps are then employed to introduce the carboxylic acid group and dimethyl substituents at their respective positions.

From an analytical standpoint, this compound can be characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide critical insights into its molecular structure and purity, ensuring compliance with quality standards required for pharmaceutical applications.

In conclusion, 8,8-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid represents an intriguing compound with diverse applications in organic synthesis and drug discovery. Its unique structural features and promising biological activity position it as a valuable tool for researchers aiming to develop novel therapeutic agents.

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